Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings. The presence of a trifluoromethyl group and a carboxylate ester adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted hydrazine with a diketone, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyrrolo[3,4-c]pyrazole core may interact with nucleic acids or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole derivatives: These compounds share a similar fused ring system but differ in the specific arrangement of atoms and functional groups.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Imidazole derivatives: Imidazoles are structurally related and exhibit a wide range of chemical and biological properties.
Uniqueness
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[3,4-c]pyrazole core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H12F3N3O4 |
---|---|
Molecular Weight |
355.27 g/mol |
IUPAC Name |
methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H12F3N3O4/c1-14-9(10(19-20-14)12(23)25-2)11(22)21(13(14)24)8-5-3-4-7(6-8)15(16,17)18/h3-6,9,20H,1-2H3 |
InChI Key |
VCENDNXOYISHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(=NN1)C(=O)OC)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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